molecular formula C10H14N2O2S B3043695 1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine CAS No. 904810-13-5

1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine

Cat. No.: B3043695
CAS No.: 904810-13-5
M. Wt: 226.3 g/mol
InChI Key: AUZYQFQJWXVRLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine is a heterocyclic compound that features a quinoline core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the methylsulfonyl group and the tetrahydroquinoline ring system imparts unique chemical properties, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine typically involves the following steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction typically occurs under mild conditions and results in the formation of the desired sulfonamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the amine group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological macromolecules, while the tetrahydroquinoline ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

    1-(Methylsulfonyl)-4-phenylpiperazine: Another sulfonamide with similar structural features.

    1-(Methylsulfonyl)-2-phenylindole: A compound with a similar sulfonyl group but different core structure.

Uniqueness: 1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine is unique due to its combination of the tetrahydroquinoline ring and the methylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-15(13,14)12-6-2-3-8-4-5-9(11)7-10(8)12/h4-5,7H,2-3,6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZYQFQJWXVRLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine
Reactant of Route 2
Reactant of Route 2
1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine
Reactant of Route 3
1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine
Reactant of Route 4
1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine
Reactant of Route 5
1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine
Reactant of Route 6
1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.